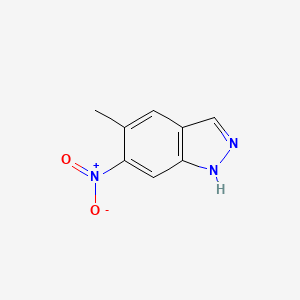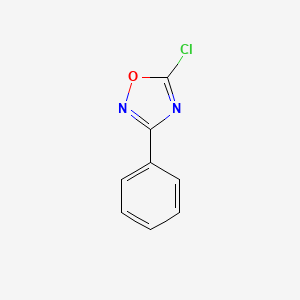
5-氯-3-苯基-1,2,4-噁二唑
描述
5-Chloro-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound that contains one oxygen and two nitrogen atoms . This compound has been used in various scientific areas, including pharmaceutical industry and drug discovery .
Synthesis Analysis
The synthesis of 5-Chloro-3-phenyl-1,2,4-oxadiazole involves a series of chemical reactions . In one study, a series of 2-substituted-5-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones were synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-phenyl-1,2,4-oxadiazole is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a phenyl group and a chlorine atom .
Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-3-phenyl-1,2,4-oxadiazole are complex and can lead to a variety of products . For example, in one study, a series of novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were synthesized following a multi-target-directed ligand-based strategy .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3-phenyl-1,2,4-oxadiazole have been characterized in various studies. For example, it has been reported as a yellow powder with a melting point of 270–272°C .
科学研究应用
抗菌活性
已合成5-氯-3-苯基-1,2,4-噁二唑衍生物,并对其进行了抗菌活性测试。该系列中的某些化合物对诸如枯草芽孢杆菌和金黄色葡萄球菌等细菌菌株表现出显著活性(Rai et al., 2010)。
抗癌潜力
这些化合物还被探索其作为抗癌药物的潜力。研究表明,特定的衍生物可以诱导癌细胞凋亡,其中一些对乳腺癌和结肠癌细胞系显示出有效性(Zhang et al., 2005)。
化学遗传学方法
在化学遗传学领域,5-氯-3-苯基-1,2,4-噁二唑衍生物已被用于发现凋亡诱导剂。这种方法有助于识别潜在药物并了解癌症治疗的分子靶点(Cai et al., 2006)。
合成研究
这些化合物已被用于各种合成研究,导致形成具有潜在生物活性的多样杂环衍生物(El‐Saraf & El-sayed, 1996)。
抗微生物药剂
对5-氯-3-苯基-1,2,4-噁二唑及其衍生物的抗微生物性能进行了进一步研究,揭示了一些对细菌和真菌菌株具有显著疗效的化合物(Parikh & Joshi, 2014)。
未来方向
作用机制
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been reported to target enzymes like leucyl-trna synthetase (leurs) and methionyl-trna synthetase (metrs) .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets and cause changes that lead to their anti-infective activities .
Biochemical Pathways
Similar compounds have been reported to interfere with pathways associated with bacterial virulence .
Result of Action
Similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
生化分析
Biochemical Properties
5-Chloro-3-phenyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory effects on certain bacterial enzymes, making it a potential candidate for antibacterial agents . The interactions between 5-Chloro-3-phenyl-1,2,4-oxadiazole and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity .
Cellular Effects
The effects of 5-Chloro-3-phenyl-1,2,4-oxadiazole on various cell types and cellular processes have been extensively studied. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Additionally, 5-Chloro-3-phenyl-1,2,4-oxadiazole has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 5-Chloro-3-phenyl-1,2,4-oxadiazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, 5-Chloro-3-phenyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-3-phenyl-1,2,4-oxadiazole in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-Chloro-3-phenyl-1,2,4-oxadiazole, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 5-Chloro-3-phenyl-1,2,4-oxadiazole at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound has shown beneficial effects, such as antibacterial activity and protection against oxidative stress . At high doses, 5-Chloro-3-phenyl-1,2,4-oxadiazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
5-Chloro-3-phenyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Transport and Distribution
The transport and distribution of 5-Chloro-3-phenyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Once inside the cell, 5-Chloro-3-phenyl-1,2,4-oxadiazole can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Chloro-3-phenyl-1,2,4-oxadiazole plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, 5-Chloro-3-phenyl-1,2,4-oxadiazole can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical activity and therapeutic potential.
属性
IUPAC Name |
5-chloro-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJYPXFSJLVCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508237 | |
| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-44-1 | |
| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


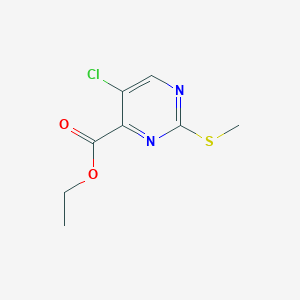
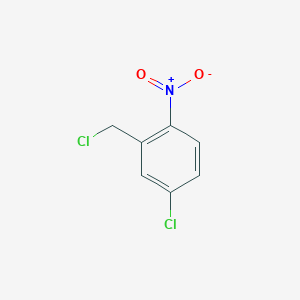
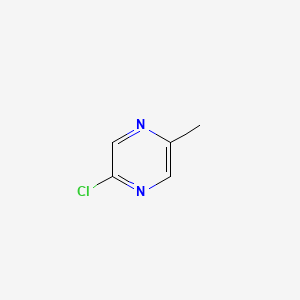
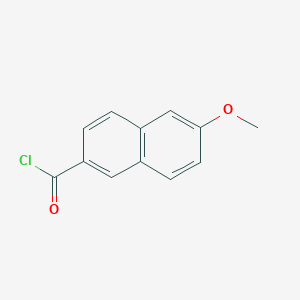
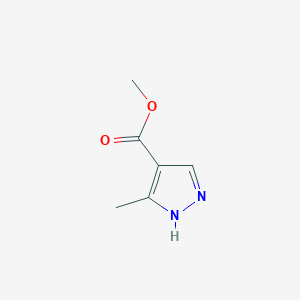
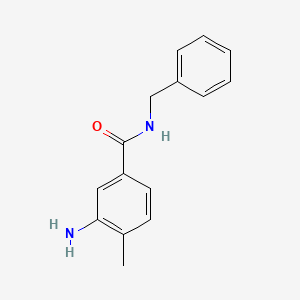
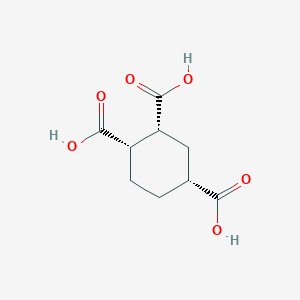

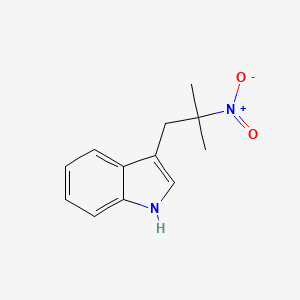
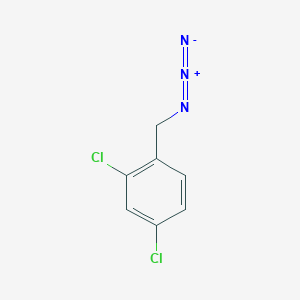

![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)
